![molecular formula C10H7BrN2 B1628210 4-Bromo-6-phenylpyrimidine CAS No. 34916-25-1](/img/structure/B1628210.png)
4-Bromo-6-phenylpyrimidine
Overview
Description
4-Bromo-6-phenylpyrimidine is a chemical compound with the CAS Number: 34916-25-1 . It has a molecular weight of 235.08 and is typically in powder form .
Synthesis Analysis
The conversion of 4-bromo-6-phenylpyrimidine into 4-amino-6-phenylpyrimidine by treatment with potassium amide in liquid ammonia at -75° occurs to the extent of about 80% according to a mechanism involving an open-chain intermediate .Molecular Structure Analysis
The IUPAC name for 4-Bromo-6-phenylpyrimidine is the same as its common name . The InChI code for this compound is 1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H .Chemical Reactions Analysis
The reactions of 4-bromo-6-phenylpyrimidine involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis
4-Bromo-6-phenylpyrimidine is a powder . It is stored at a temperature of 4 .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Bromo-6-phenylpyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Synthesis of Novel Pyrimidine Analogs
4-Bromo-6-phenylpyrimidine can be used in the synthesis of novel pyrimidine analogs. These analogs can possess enhanced anti-inflammatory activities with minimum toxicity . The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail, providing clues for the synthesis of these novel analogs .
Antioxidant Applications
Pyrimidines, including 4-Bromo-6-phenylpyrimidine, are known to display antioxidant effects . This makes them useful in the treatment of diseases caused by oxidative stress.
Antibacterial Applications
Pyrimidines have been found to exhibit antibacterial effects . This suggests that 4-Bromo-6-phenylpyrimidine could potentially be used in the development of new antibacterial agents.
Antiviral Applications
Pyrimidines are also known to have antiviral effects . This suggests that 4-Bromo-6-phenylpyrimidine could be used in the development of new antiviral drugs.
Antifungal Applications
Pyrimidines, including 4-Bromo-6-phenylpyrimidine, have been found to exhibit antifungal effects . This makes them potential candidates for the development of new antifungal agents.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVNONDDCSYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574931 | |
Record name | 4-Bromo-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-phenylpyrimidine | |
CAS RN |
34916-25-1 | |
Record name | 4-Bromo-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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